molecular formula C12H6Cl2N6S B11056837 3-[3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

3-[3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

Cat. No.: B11056837
M. Wt: 337.2 g/mol
InChI Key: WQCVEVZRLHEVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure makes it a compound of interest for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
  • 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-(3,5-DICHLOROPHENYL)-6-(1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of heterocyclic rings and the presence of both chlorine and pyrazole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H6Cl2N6S

Molecular Weight

337.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6Cl2N6S/c13-7-3-6(4-8(14)5-7)10-17-18-12-20(10)19-11(21-12)9-1-2-15-16-9/h1-5H,(H,15,16)

InChI Key

WQCVEVZRLHEVQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.